molecular formula C13H13N3O3 B11800052 Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate

Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11800052
M. Wt: 259.26 g/mol
InChI Key: UQAVBHBCIYCRDI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .

Preparation Methods

The synthesis of Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-chloropyrimidine-5-carboxylate with 4-methoxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its dual pyridine and pyrimidine structure, which contributes to its diverse pharmacological activities.

Biological Activity

Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, as well as its therapeutic potential in different disease models.

Chemical Structure and Properties

This compound has a molecular formula of C13H14N2O3 and a molecular weight of approximately 246.26 g/mol. The compound features a pyrimidine ring substituted with a 4-methoxypyridine moiety and an ethyl ester group, which enhances its lipophilicity and may influence its pharmacokinetic properties.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. In vitro studies have shown that pyrimidine derivatives can induce cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain pyrimidine derivatives demonstrate IC50 values significantly lower than traditional chemotherapeutics like etoposide, indicating enhanced anticancer efficacy .

Compound NameCell Line TestedIC50 (µM)
EtoposideMCF-72.19
This compoundA549TBD
Compound 12Colo-2050.01

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory potential. Studies utilizing molecular docking simulations suggest that this compound may interact with key proteins involved in inflammatory pathways, such as NF-kB and ATF4, leading to the suppression of pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby altering cellular signaling and contributing to its anticancer effects.
  • Receptor Interaction : It is hypothesized that the compound interacts with receptors that modulate inflammatory responses, leading to reduced inflammation.

Case Studies

A recent study explored the effects of pyrimidine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, suggesting a promising avenue for therapeutic development .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-(4-methoxypyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N3O3/c1-3-19-13(17)9-7-15-12(16-8-9)11-6-10(18-2)4-5-14-11/h4-8H,3H2,1-2H3

InChI Key

UQAVBHBCIYCRDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=NC=CC(=C2)OC

Origin of Product

United States

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